molecular formula C10H13NO2 B039456 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 112677-05-1

3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No. B039456
M. Wt: 179.22 g/mol
InChI Key: XWBWCQRTMKRLQZ-UHFFFAOYSA-N
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Description

Typically, this would include the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, etc.).



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and the products it forms.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Precursor for Synthesis : This compound serves as an efficient precursor in the synthesis of trifluoromethyl-substituted azaheterocycles, which are valuable in medicinal chemistry (Mityuk & Ryabukhin, 2020).

  • Hydrogen Bond Formation : It acts as a strong proton acceptor for hydrogen bonds, leading to the formation of one- and two-dimensional H-bridged polymers (Pleier, Herdtweck, Mason, & Thiel, 2003).

  • Intermediate in Biologically Active Compounds : This chemical is an important intermediate in the synthesis of many biologically active compounds, such as osimertinib, a drug used in cancer treatment (Zou, Jiang, Jia, & Zhu, 2018).

  • Antagonist in Serotonin Receptors : The O-methylated analog of a related compound acts as a neutral and potent antagonist at human serotonin receptors (Lamothe et al., 1997).

  • Antibacterial and Antifungal Activities : Enaminone complexes of this compound show significant antibacterial and antifungal activities against various strains (Jeragh & Elassar, 2015).

  • Nonlinear Optical Absorption : This compound exhibits potential as an optical limiter due to its shift from saturable to reverse saturable absorption with increased excitation intensity (Rahulan et al., 2014).

  • Crystal Structure Analysis : Its crystal structure reveals a three-dimensional network of C-H interactions, with varying conformations of carbonyl and propene double bonds (You, Shi, & Yu, 2012).

  • Synthesis of Heterocyclic Systems : It is used in the synthesis of novel heterocyclic systems, including pyridines and pyrimidines, which are of interest in pharmaceutical research (Potapov et al., 2017).

  • Drug Development for Sleep Disorders : Modifications in its chemical structure have been explored for the potential treatment of sleep disorders (Baraldi et al., 2007).

  • Photophysical Studies : Its photophysical behavior has been studied in various solvent environments, influencing the development of probes and sensors (Moreno Cerezo et al., 2001).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other safety hazards.


Future Directions

This would involve discussing potential future research directions, such as new synthesis methods or applications for the compound.


Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For “3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one”, it appears that more research may be needed.


properties

IUPAC Name

3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBWCQRTMKRLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377608
Record name 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one

CAS RN

112677-05-1
Record name 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 37.24 g of 2-acetyl-5-methylfuran and 150 ml of N,N-dimethylformamide dimethylacetal was heated on a steam bath under an air condenser for 16.5 hours. The solvent was removed in vacuo and the residue taken up in dichloromethane and passed through a short column of magnesium silicate. The filtrate was evaporated on a steam bath with the addition of n-hexanes to a volume of 100-150 ml. Cooling with scratching gave 28.31 g of the desired compound, mp 123°-125° C.
Quantity
37.24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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